molecular formula C5H6N4 B13947687 3-(Aziridin-1-yl)-1,2,4-triazine CAS No. 61108-81-4

3-(Aziridin-1-yl)-1,2,4-triazine

Cat. No.: B13947687
CAS No.: 61108-81-4
M. Wt: 122.13 g/mol
InChI Key: WWHGDIGPYZBJKR-UHFFFAOYSA-N
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Description

3-(Aziridin-1-yl)-1,2,4-triazine is a heterocyclic compound that features both aziridine and triazine rings Aziridine is a three-membered nitrogen-containing ring, while triazine is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aziridin-1-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of an aziridine derivative with a triazine precursor under controlled conditions. For instance, the cyclization of haloamines and amino alcohols can be employed to generate aziridines, which can then be reacted with triazine derivatives .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Aziridin-1-yl)-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amine derivatives and substituted triazines, which can have significant biological and chemical properties .

Scientific Research Applications

3-(Aziridin-1-yl)-1,2,4-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aziridin-1-yl)-1,2,4-triazine involves its ability to form reactive intermediates through ring-opening reactions. These intermediates can interact with various molecular targets, including DNA and proteins, leading to potential therapeutic effects. The aziridine ring’s strain makes it highly reactive, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Aziridin-1-yl)-1,2,4-triazine is unique due to the combination of aziridine and triazine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

61108-81-4

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

IUPAC Name

3-(aziridin-1-yl)-1,2,4-triazine

InChI

InChI=1S/C5H6N4/c1-2-7-8-5(6-1)9-3-4-9/h1-2H,3-4H2

InChI Key

WWHGDIGPYZBJKR-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NC=CN=N2

Origin of Product

United States

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